molecular formula C15H23ClN2O2 B6225653 tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride CAS No. 2770359-80-1

tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride

Cat. No.: B6225653
CAS No.: 2770359-80-1
M. Wt: 298.8
InChI Key:
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Description

Tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a methylamino group, and a carboxylate group attached to an isoindole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the isoindole core. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in understanding biological processes at the molecular level.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical properties contribute to the development of innovative products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-[(methylamino)methyl]-1-azetidinecarboxylate: This compound shares structural similarities but differs in the ring system.

  • 1-Boc-4-methylaminopiperidine: Another related compound with a different core structure.

Uniqueness: Tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is unique due to its specific isoindole ring system, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2770359-80-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

95

Origin of Product

United States

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